Methyl 3-oxopiperidine-4-carboxylate

Description

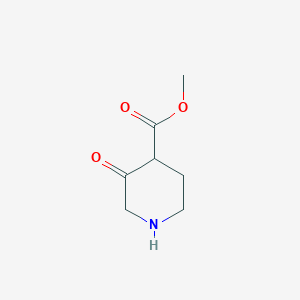

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKSAOBUUKYFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634926 | |

| Record name | Methyl 3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179023-37-1 | |

| Record name | Methyl 3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-oxopiperidine-4-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic scaffolds are of paramount importance. Among these, the piperidine ring is a privileged structure, present in a vast array of pharmaceuticals and natural products.[1] This guide focuses on a key derivative, Methyl 4-Oxopiperidine-3-carboxylate, a molecule that combines the structural rigidity of the piperidine core with the synthetic versatility of a β-keto ester functional group.

It is critical to establish the precise nomenclature at the outset. While the topic requested is "Methyl 3-oxopiperidine-4-carboxylate," the overwhelmingly prevalent and commercially available isomer is Methyl 4-Oxopiperidine-3-carboxylate . This compound is most commonly supplied and handled as its hydrochloride salt to enhance stability and solubility. Therefore, this whitepaper will provide an in-depth analysis of Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride (CAS No. 71486-53-8) , hereafter referred to as the target compound.

As a senior application scientist, the aim of this document is not merely to list properties but to provide a cohesive understanding of why this molecule behaves as it does and how to reliably measure and handle it. We will delve into its structural features, physicochemical characteristics, reactivity profile, and the analytical methodologies required for its robust characterization, providing a foundation for its effective use in research and development.

Chemical Identity and Structural Elucidation

The target compound is a salt, consisting of a protonated piperidine ring and a chloride counter-ion. The core structure is a six-membered saturated heterocycle containing a nitrogen atom. It is substituted with a ketone at the 4-position and a methyl carboxylate group at the 3-position. This β-keto ester arrangement is the primary driver of its chemical reactivity.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | Methyl 4-oxopiperidine-3-carboxylate hydrochloride | [2] |

| Synonym(s) | 3-Methoxycarbonyl-4-piperidone hydrochloride; 4-Oxo-3-piperidinecarboxylic acid methyl ester HCl | |

| CAS Number | 71486-53-8 | [2][3] |

| Molecular Formula | C₇H₁₁NO₃ · HCl (or C₇H₁₂ClNO₃) | [3][4] |

| Molecular Weight | 193.63 g/mol | [2][3] |

| InChI Key | NMAACQILAGCQPR-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | COC(=O)C1C(=O)CCNC1.Cl |[3][4] |

Caption: Chemical structure of Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride.

Physicochemical Properties

The physical properties of the target compound are dictated by its ionic nature as a hydrochloride salt and its molecular structure. Being a salt, it is a crystalline solid at room temperature with a relatively high melting point and is expected to have good solubility in polar protic solvents.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments & Rationale | Source(s) |

|---|---|---|---|

| Appearance | White to light brown/pale yellow crystalline powder or solid. | The solid state is typical for organic salts. Color variation can indicate trace impurities. | |

| Melting Point | ~175 - 177 °C with decomposition. | The high melting point is characteristic of an ionic compound. Decomposition is common for complex organic salts. | [2][3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | The hydrochloride salt form significantly enhances solubility in polar solvents like water. The organic structure allows for some solubility in polar organic solvents. | [4][5] |

| Stability | Stable under normal conditions. Hygroscopic. | The salt form is generally stable. Hygroscopicity (tendency to absorb moisture from the air) requires storage in a dry environment. | [5] |

| pH | Acidic in aqueous solution. | The hydrochloride salt of a secondary amine will create an acidic solution when dissolved in water. |[5] |

Chemical Reactivity and Stability Profile

The synthetic utility of the target compound is derived from the reactivity of its β-keto ester moiety. This functionality allows for a variety of chemical transformations, making it a versatile intermediate.

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, the target molecule exists in equilibrium with its enol tautomer. The acidic proton on the α-carbon (C3) can be removed, and the resulting enolate is stabilized by resonance, delocalizing the negative charge across the ester and ketone carbonyl groups. This equilibrium is fundamental to its reactivity, as many reactions proceed via the enolate intermediate.

Caption: A typical analytical workflow for compound characterization.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is suitable for this polar analyte, using an acidic mobile phase to ensure the amine remains protonated for good peak shape. UV detection is appropriate due to the presence of the carbonyl chromophore.

Methodology:

-

System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent and maintains a low pH, preventing peak tailing of the amine.

-

-

Sample Preparation: Accurately weigh ~1 mg of the target compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for carbonyl n-π* transition).

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of >97% is common for commercial-grade material. [2][3]

Protocol 2: Structural Confirmation by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most definitive information for structural elucidation by mapping the carbon-hydrogen framework of the molecule. The sample should be dissolved in a deuterated solvent like DMSO-d₆ or D₂O, which are suitable for polar salts.

-

Expected ¹H NMR Signals:

-

~9.0-10.0 ppm (broad singlet, 2H): Protons on the positively charged nitrogen (N⁺-H₂). The broadness is due to exchange and quadrupolar coupling.

-

~3.7 ppm (singlet, 3H): The three equivalent protons of the methyl ester (-OCH₃) group.

-

~2.5-3.5 ppm (multiplets, 7H): A complex region containing the signals for the seven protons on the piperidine ring (C2-H₂, C3-H, C5-H₂, C6-H₂). Specific assignments would require 2D NMR techniques (COSY, HSQC).

-

-

Expected ¹³C NMR Signals:

-

~205 ppm: Ketone carbonyl carbon (C4).

-

~170 ppm: Ester carbonyl carbon.

-

~52 ppm: Methyl ester carbon (-OCH₃).

-

~40-60 ppm: Multiple signals corresponding to the four methylene and one methine carbons of the piperidine ring.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Peaks:

-

~3000-2700 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt (R₂NH₂⁺).

-

~1740 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1715 cm⁻¹ (strong): C=O stretching of the six-membered ring ketone.

-

~1200 cm⁻¹ (strong): C-O stretching of the ester group.

-

C. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, pre-ionized salt.

-

Expected Result (Positive Ion Mode): The spectrum should show a prominent peak for the free base (the molecule without the HCl). The expected mass-to-charge ratio (m/z) would be for the [M+H]⁺ ion of the free amine, C₇H₁₁NO₃, which has a monoisotopic mass of 157.07 Da.

Applications in Pharmaceutical and Chemical Synthesis

Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride is not typically an end-product but rather a valuable intermediate. Its bifunctional nature (amine and β-keto ester) allows it to be a linchpin in the construction of more complex molecular architectures.

-

Scaffold for Drug Discovery: The piperidine core can be modified at the nitrogen, the C3 position (via enolate chemistry), and the C4 position (via carbonyl chemistry) to generate libraries of compounds for screening against biological targets.

-

Named Syntheses: It serves as a key starting material in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, it has been utilized as a starting reagent in the synthesis of Nakadomarin A and in creating analogs of Capromorelin, a growth hormone secretagogue. [2][3]

Safety, Handling, and Storage

As a responsible scientist, proper handling is non-negotiable. The compound is classified as an irritant and requires careful management in a laboratory setting.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a dust mask (e.g., N95) or work in a ventilated hood to avoid inhalation of the powder. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride is a foundational building block for advanced organic synthesis. Its value lies in the predictable reactivity of its β-keto ester and piperidine functionalities. A thorough understanding of its physicochemical properties—from its melting point and solubility to its spectral signatures and stability—is crucial for its successful application. By employing the robust analytical and handling protocols detailed in this guide, researchers can confidently leverage this versatile molecule to accelerate the discovery and development of novel chemical entities.

References

-

LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Methyl 4-oxo-3-piperidinecarboxylate HCl. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Kiricojevic, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

-

Chemcd. (n.d.). METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 4-oxo-3-piperidinecarboxylate hydrochloride (97%). Retrieved from [Link]

-

UNODC. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE | 71486-53-8 [chemicalbook.com]

- 3. CAS 71486-53-8: 3-Piperidinecarboxylic acid, 4-oxo-, methy… [cymitquimica.com]

- 4. Methyl 4-oxo-3-piperidinecarboxylate HCl: Properties, Uses, Safety Data & Reliable China Supplier [pipzine-chem.com]

- 5. fishersci.com [fishersci.com]

Introduction: The Analytical Imperative for Methyl 3-oxopiperidine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-oxopiperidine-4-carboxylate

This compound is a heterocyclic compound of significant interest in pharmaceutical development and synthetic chemistry. As a substituted piperidine, it represents a core structural motif found in numerous biologically active molecules and serves as a versatile intermediate for drug synthesis.[1] The presence of a β-keto ester functionality adds to its synthetic utility but also presents unique analytical challenges. Accurate and robust analytical methods are paramount for ensuring purity, monitoring reaction kinetics, identifying metabolites, and performing quality control in drug development pipelines.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, empowering researchers to develop and validate their own analytical systems. We will delve into two primary analytical strategies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing optimized protocols and interpreting the resultant fragmentation data.

Analyte Characteristics: A Foundation for Method Development

Understanding the physicochemical properties of this compound (hydrochloride salt, CAS: 71486-53-8) is the critical first step in designing a robust analytical method.[2]

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₇H₁₁NO₃ | Establishes the basis for molecular weight calculation. |

| Molecular Weight | 157.17 g/mol (free base) | The target mass for molecular ion identification. |

| Key Functional Groups | Secondary Amine (Piperidine), Ketone, Methyl Ester | The amine is basic and a prime site for protonation in ESI. The keto-ester moiety influences fragmentation. |

| Polarity | Moderate | Suitable for reversed-phase liquid chromatography. |

| Thermal Stability | Potential for degradation | The β-keto ester may be susceptible to decarboxylation at high temperatures, a key consideration for GC-MS. |

The basic nitrogen within the piperidine ring makes the molecule an excellent candidate for positive mode electrospray ionization (ESI), as it will readily accept a proton to form a stable [M+H]⁺ ion.[3] This characteristic positions LC-MS/MS as the preferred technique for high-sensitivity quantitative analysis.

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For its superior sensitivity, specificity, and suitability for moderately polar, thermally labile compounds, LC-MS/MS is the cornerstone of modern bioanalytical and pharmaceutical analysis. The workflow is designed to separate the analyte from complex matrices before its introduction into the mass spectrometer for detection and quantification.

Experimental Workflow: LC-MS/MS

Sources

An In-depth Technical Guide to Tautomerism in 3-Oxopiperidine-4-carboxylate Esters

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 3-oxopiperidine-4-carboxylate esters, a scaffold of significant interest in medicinal chemistry and drug development. We will delve into the structural nuances, the physicochemical factors governing the equilibrium, and the analytical methodologies essential for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of these critical heterocyclic systems.

Introduction: The Dynamic Nature of a Privileged Scaffold

The 3-oxopiperidine-4-carboxylate ester core is a vital building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a β-keto ester system within a cyclic amine framework, gives rise to a fascinating and often overlooked property: tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] This dynamic equilibrium is not merely an academic curiosity; it profoundly influences a molecule's physicochemical properties, including its shape, polarity, hydrogen bonding capability, and ultimately, its biological activity and reactivity.

For this class of compounds, the tautomeric landscape is richer than a simple keto-enol equilibrium due to the presence of the piperidine nitrogen. Understanding and controlling this landscape is paramount for rational drug design, ensuring consistent product quality, and predicting molecular behavior in biological systems.

The Tautomeric Landscape: Beyond Simple Keto-Enol Forms

The 3-oxopiperidine-4-carboxylate system can exist in a dynamic equilibrium involving at least three principal tautomeric forms. The relative population of each tautomer is dictated by a delicate balance of structural and environmental factors.

-

The Keto Form (Imine): This is the canonical 3-oxo structure. For simple carbonyl compounds, the keto tautomer is generally the most stable due to the high bond energy of the carbon-oxygen double bond.[3][4] In the context of the piperidine ring, this form is more accurately described as a keto-imine.

-

The Enol Form: Characterized by a hydroxyl group adjacent to a carbon-carbon double bond (C=C-OH), the enol form arises from the migration of the C4 proton to the C3 carbonyl oxygen. The stability of the enol is enhanced by the formation of a conjugated π-system and, critically, by the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl and the C4 ester carbonyl.[5]

-

The Enamine Form: Unique to this heterocyclic system, the enamine tautomer (C=C-NH) can form if the piperidine nitrogen is unsubstituted (N-H). This involves the migration of a proton from the nitrogen atom. The imine-enamine tautomerism is a nitrogen analog to the keto-enol tautomerism and can significantly influence reactivity.[6] When the nitrogen is substituted (e.g., with a benzyl or Boc group), this specific tautomeric pathway is blocked.

The interplay between these forms is the central theme of this guide.

Caption: Fig. 1: Tautomeric equilibria in 3-oxopiperidine-4-carboxylate esters.

Governing the Equilibrium: Key Physicochemical Factors

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecular environment. Manipulating these factors allows for a degree of control over the dominant tautomeric species present in a sample.

Solvent Effects: The Primary Determinant

The choice of solvent is arguably the most powerful tool for influencing the keto-enol/enamine equilibrium. The underlying principle relates to the differential solvation of the tautomers, which vary in polarity and hydrogen-bonding capabilities.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They strongly solvate the polar keto tautomer, stabilizing it and shifting the equilibrium in its favor.[5][7] Furthermore, they can disrupt the intramolecular hydrogen bond that stabilizes the enol form, further disfavoring it.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, CCl₄): In these environments, the less polar enol tautomer is often favored. The lack of solvent competition allows for the formation of a stable, six-membered intramolecular hydrogen bond between the enol's hydroxyl group and the ester's carbonyl oxygen. This internal stabilization is a key driving force for enolization in nonpolar media.[1][7]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): The effect of these solvents is intermediate. While they are polar, they are primarily hydrogen bond acceptors. They can stabilize the keto form to some extent but do not as effectively disrupt the enol's intramolecular hydrogen bond as protic solvents do.

This trend, where the equilibrium shifts toward the keto form with increasing solvent polarity, is a well-established phenomenon for β-dicarbonyl compounds.[7][8]

Caption: Fig. 2: Influence of solvent polarity on tautomeric equilibrium.

Structural and Substituent Effects

The intrinsic structure of the molecule plays a crucial role:

-

N-Substitution: As mentioned, an unsubstituted piperidine nitrogen (N-H) opens the possibility of imine-enamine tautomerism.[6] Introducing a bulky or electron-withdrawing substituent on the nitrogen (e.g., N-Boc, N-Cbz) not only blocks this pathway but can also influence ring conformation, thereby subtly affecting the keto-enol balance.

-

Ester Group: The steric bulk of the ester group (e.g., -COOEt vs. -COOtBu) can influence the planarity of the enol system and the strength of the intramolecular hydrogen bond.

-

Ring Substituents: Additional substituents on the piperidine ring can exert steric and electronic effects that shift the equilibrium.

Temperature and Concentration

The tautomeric equilibrium is a thermodynamic process, and thus, it is temperature-dependent. Changes in temperature can alter the Gibbs free energy difference between the tautomers, leading to a shift in the equilibrium constant. Likewise, at high concentrations in nonpolar solvents, intermolecular hydrogen bonding can start to compete with the intramolecular hydrogen bonding that stabilizes the enol form, potentially shifting the equilibrium slightly toward the keto form.

Analytical Characterization: Visualizing the Equilibrium

Quantifying the ratio of tautomers is essential for understanding and controlling the system. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.[8]

NMR Spectroscopy

Because the interconversion between tautomers is typically slow on the NMR timescale, distinct signals for each species can be observed in the same spectrum.[8] The ratio of the tautomers can be determined by integrating their characteristic, non-overlapping signals.

Table 1: Characteristic ¹H NMR Signals for Tautomeric Forms

| Tautomer | Proton | Typical Chemical Shift (ppm) | Multiplicity / Remarks |

| Keto | C4-H | ~3.5 - 4.0 | Doublet or Triplet |

| C2-H, C5-H, C6-H | ~2.5 - 3.8 | Complex multiplets | |

| Enol | Enolic OH | ~12.0 - 13.5 | Broad singlet, exchangeable with D₂O |

| C5-H (vinylic) | ~5.0 - 6.0 | Singlet or narrow multiplet | |

| Enamine | Enaminic NH | ~7.0 - 9.0 | Broad singlet, exchangeable with D₂O |

| C4-H (vinylic) | ~4.5 - 5.5 | Singlet or narrow multiplet |

Note: Exact chemical shifts are highly dependent on the solvent, concentration, and specific molecular structure.

The most definitive signals for quantification are typically the enolic OH proton (for the enol form) and the C4 methine proton (for the keto form).[2]

Experimental Protocol: Quantitative ¹H NMR Analysis of Tautomeric Content

This protocol provides a standardized workflow for determining the tautomeric ratio.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 3-oxopiperidine-4-carboxylate ester sample.

-

Dissolve the sample in 0.6 - 0.7 mL of a deuterated solvent of choice (e.g., CDCl₃ for a nonpolar environment, DMSO-d₆ for a polar aprotic environment, or CD₃OD for a polar protic environment) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

-

Equilibration:

-

Crucial Step: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period to ensure the tautomeric equilibrium has been reached. This can range from minutes to several hours or even days.[1] It is advisable to run spectra at different time points until no further change in the relative signal integrals is observed.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A D1 of 10-30 seconds is often sufficient.

-

A sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

Accurate pulse calibration (90° pulse).

-

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate a well-resolved, non-overlapping signal unique to the keto form (e.g., the C4-H proton). Let this integral be I_keto.

-

Integrate a well-resolved, non-overlapping signal unique to the enol form (e.g., the enolic OH proton). Let this integral be I_enol.

-

Calculate the percentage of each tautomer:

-

% Keto = [I_keto / (I_keto + I_enol)] * 100

-

% Enol = [I_enol / (I_keto + I_enol)] * 100

-

-

The equilibrium constant, K_T, can be calculated as K_T = [% Enol] / [% Keto].

-

Caption: Fig. 3: Standard workflow for quantitative NMR analysis.

Implications for Drug Discovery and Chemical Synthesis

The tautomeric state of a molecule is not a trivial detail; it has profound consequences:

-

ADME Properties: Properties like membrane permeability, solubility, and metabolic stability can be significantly different for each tautomer due to changes in polarity and available sites for metabolism.

-

Chemical Reactivity: The keto form undergoes reactions typical of ketones, while the enol form reacts as a nucleophilic alkene. This differential reactivity can be exploited in synthesis or can lead to unexpected side products if not properly controlled. For instance, acylation or alkylation can occur at the oxygen of the enol or the α-carbon, depending on the conditions.

Conclusion

Tautomerism in 3-oxopiperidine-4-carboxylate esters is a critical, dynamic phenomenon that must be understood and managed by chemists in the pharmaceutical industry. The equilibrium between keto, enol, and potentially enamine forms is highly sensitive to the solvent environment, as well as to structural and thermal factors. NMR spectroscopy stands as the definitive tool for characterizing and quantifying this equilibrium. By applying the principles and protocols outlined in this guide, researchers can gain precise control over their molecular systems, leading to more robust synthetic routes, reliable analytical data, and ultimately, the rational design of more effective and safer therapeutic agents.

References

- Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (n.d.). ScienceDirect.

-

Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2001). ResearchGate. [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2020). ChemRxiv. [Link]

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications. [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Solvent Effect over the Keto−Enol Tautomerization Equilibrium. (n.d.). ResearchGate. [Link]

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). ACS Publications. [Link]

-

Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. (1983). Royal Society of Chemistry. [Link]

-

Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. (2012). SCIRP. [Link]

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (n.d.). ResearchGate. [Link]

-

Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (2005). Royal Society of Chemistry. [Link]

-

Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020). YouTube. [Link]

-

Researchers Reveal Difference Between Enamines and Tautomerizable Imines in Oxidation Reaction with TEMPO. (2019). Chinese Academy of Sciences. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Researchers Reveal Difference Between Enamines and Tautomerizable Imines in Oxidation Reaction with TEMPO----Chinese Academy of Sciences [english.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

In-depth Technical Guide to the Computational Analysis of Methyl 3-oxopiperidine-4-carboxylate Conformers

Abstract

This guide provides a comprehensive, in-depth exploration of the computational methodologies employed to investigate the conformational landscape of Methyl 3-oxopiperidine-4-carboxylate. As a privileged scaffold in medicinal chemistry, the three-dimensional structure of piperidine derivatives is intrinsically linked to their pharmacological activity.[1][2][3] This document details the theoretical underpinnings and practical application of computational techniques to elucidate the stable conformers of this molecule, offering insights valuable to researchers, scientists, and professionals in drug development. We will delve into the causality behind methodological choices, from the initial conformational search to high-level quantum mechanical calculations, ensuring a self-validating and robust computational protocol.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals.[2][3] Its conformational flexibility allows it to adopt various three-dimensional arrangements, profoundly influencing how a molecule interacts with its biological target. For drug development professionals, understanding the conformational preferences of a molecule like this compound is not merely an academic exercise; it is a critical step in rational drug design. The relative stability of different conformers dictates the dominant shapes the molecule will assume in solution, directly impacting its binding affinity and selectivity for a protein target.

This compound presents a particularly interesting case due to the interplay of several structural features: the flexible piperidine ring, the stereoelectronic effects of the keto and carboxylate groups, and the potential for keto-enol tautomerism. A thorough computational investigation is therefore essential to unravel the complex conformational space and provide actionable insights for medicinal chemists.

Theoretical Foundations: Understanding Piperidine Conformations and Influencing Factors

The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[4] However, the presence of substituents can lead to the existence of multiple stable conformers, including alternative chair forms, and even twist-boat or boat conformations in sterically hindered systems.[1][4]

Several key factors govern the conformational equilibrium of substituted piperidines:

-

Steric Hindrance: The spatial arrangement of atoms can lead to repulsive forces, known as steric hindrance, which can destabilize certain conformations.[5]

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The chair conformation of piperidine minimizes this strain.

-

Stereoelectronic Effects: These are interactions involving the overlap of orbitals. In the context of our target molecule, hyperconjugation and charge-dipole interactions can play a significant role in stabilizing specific conformers.[6][7][8][9]

-

Intramolecular Hydrogen Bonding: The presence of the keto and carboxylate groups introduces the possibility of intramolecular hydrogen bonds, which can significantly influence conformational preference.

-

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the 3-oxopiperidine moiety introduces an additional layer of complexity.[10] The relative stability of these tautomers can be influenced by solvent and electronic factors.[11][12][13]

The interplay of these factors determines the relative free energies of the different conformers and, consequently, their population at equilibrium.

Computational Workflow: A Step-by-Step Protocol

A robust computational workflow is crucial for accurately predicting the conformational landscape of this compound. The following multi-level approach ensures both efficiency and accuracy.[14]

Caption: Interconversion pathways between different conformers and tautomers.

Implications for Drug Development

The results of this computational analysis provide several key insights for drug development professionals:

-

Identification of the Bioactive Conformation: By comparing the low-energy computed conformers with the crystal structure of a ligand bound to its target protein (if available), one can hypothesize the bioactive conformation.

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformations can help explain the SAR of a series of compounds. For example, substituents that lock the molecule in a more active conformation may lead to increased potency.

-

Pharmacophore Modeling: The ensemble of low-energy conformers can be used to develop more robust pharmacophore models that account for the flexibility of the ligand.

-

Informing Synthetic Chemistry: The computational results can guide the design of new analogs with specific conformational properties.

Conclusion

The computational study of this compound conformers is a powerful approach to gain a deep understanding of its three-dimensional structure and properties. By employing a rigorous and multi-tiered computational workflow, from initial conformational searching to high-level DFT calculations, researchers can accurately predict the relative stabilities and populations of different conformers. This information is invaluable for rational drug design, enabling the development of more potent and selective drug candidates. The methodologies and principles outlined in this guide provide a solid foundation for conducting such studies with scientific integrity and practical relevance.

References

- Semantic Scholar. (n.d.). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics.

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36249-36256.

- Chegg. (n.d.). N-Methylpiperidine has the conformation shown. What does this tell you about the relative steric requirements of a methyl group vs. an electron lone pair?.

- OSTI.GOV. (n.d.). Ultrafast Conformational Dynamics of Rydberg- excited N-Methyl Piperidine.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Royal Society of Chemistry. (1974). Conformational equilibrium in N-methylpiperidine.

- University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(15), 6141–6146.

- Royal Society of Chemistry. (n.d.). Conformational equilibrium in N-methylpiperidine.

- Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.

- ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....

- Reddit. (2023, April 11). Recommendations for software that calculates the conformational energy of a molecule.

- National Institutes of Health. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.

- Rowan Scientific. (n.d.). Conformational Searching.

- National Institutes of Health. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine.

- OpenEye Scientific. (n.d.). Conformer Generation Software | Omega.

- ResearchGate. (n.d.). Basis set and methods for organic molecules.

- Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229.

- ResearchGate. (2013, December 11). What is the most accepted methodology to find the most stable conformer for a molecule?.

- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.

- Reddit. (2023, January 10). Which Basis Set and Functional to use when? : r/comp_chem.

- Portland Press. (2020, August 5). Computational methods for exploring protein conformations.

- Reddit. (2016, November 1). Functionals and Basis Set in computational chemistry.

- ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.

- National Institutes of Health. (n.d.). Computational techniques for efficient conformational sampling of proteins.

- University of Zurich. (n.d.). Basis Sets Used in Molecular Orbital Calculations.

- ResearchGate. (n.d.). (PDF) Computational methods for exploring protein conformations.

- ResearchGate. (2023, June 12). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?.

- ResearchGate. (n.d.). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

- Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube.

- Royal Society of Chemistry. (n.d.). Generation of molecular conformations using generative adversarial neural networks.

- National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- Nature. (n.d.). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.

- Computational Organic Chemistry. (2015, October 12). Keto-enol tautomerization.

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.

- LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride.

- National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.

- Quora. (2021, May 24). Which is a piperidine?.

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric hydroxypiperidines. Chemical Science, 13(2), 437-448.

- PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate hydrochloride.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics | Semantic Scholar [semanticscholar.org]

- 5. homework.study.com [homework.study.com]

- 6. d-nb.info [d-nb.info]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. comporgchem.com [comporgchem.com]

- 13. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 14. Conformational Searching | Rowan [rowansci.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 3-Oxopiperidine-4-carboxylate Derivatives

Abstract

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many functionalized variants, the 3-oxopiperidine-4-carboxylate framework represents a highly versatile building block, prized for its unique combination of a β-keto ester system within a heterocyclic ring. This guide provides an in-depth technical exploration of the historical discovery and foundational synthetic strategies leading to this important class of molecules. We will delve into the chemical principles underpinning the first successful syntheses, present detailed experimental protocols derived from seminal and modern methodologies, and discuss the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and synthesis of these pivotal chemical intermediates.

Introduction: The Significance of the Piperidine Core

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug discovery. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Piperidine derivatives are found in a vast array of pharmaceuticals, from analgesics to antipsychotics, and are prevalent in numerous classes of alkaloids.[1] The introduction of specific functional groups onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The 3-oxopiperidine-4-carboxylate substructure is of particular importance. The presence of a ketone at the 3-position and a carboxylate at the 4-position creates a β-keto ester, a functional group renowned for its synthetic versatility. This arrangement provides multiple reactive sites for further chemical elaboration, making these derivatives invaluable starting materials for the synthesis of more complex molecules.[2]

The Foundational Chemistry: Discovery of the Dieckmann Condensation

The story of the synthesis of 3-oxopiperidine-4-carboxylate derivatives is intrinsically linked to the discovery of a powerful ring-forming reaction: the Dieckmann condensation . First reported by the German chemist Walter Dieckmann in 1894, this reaction is the intramolecular equivalent of the well-known Claisen condensation.[3][4] It provides a direct and efficient method for the synthesis of cyclic β-keto esters from acyclic diesters.[5][6]

The Dieckmann condensation is a base-catalyzed reaction that proceeds via the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[4][7] This intramolecular cyclization is particularly effective for the formation of sterically stable five- and six-membered rings.[4]

Caption: Synthesis of the Acyclic Diester Precursor.

Intramolecular Cyclization via Dieckmann Condensation

With the acyclic diester in hand, the key ring-forming step is performed. The diester is treated with a strong base, such as sodium ethoxide, potassium tert-butoxide, or sodium hydride, to initiate the intramolecular Dieckmann condensation. [8][9]The choice of base and solvent is critical for the success of this reaction. Sterically hindered bases like potassium tert-butoxide are often favored in aprotic solvents to minimize side reactions. [7] The base abstracts a proton from the carbon alpha to one of the ester carbonyls, forming an enolate. This enolate then attacks the other carbonyl group, leading to the formation of the six-membered piperidine ring. Subsequent workup with acid yields the desired ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Experimental Protocols

The following protocols are based on established and published methodologies for the synthesis of N-benzyl-3-oxopiperidine-4-carboxylate and its hydrochloride salt, which serve as a validated and representative example of the first synthetic approaches. [8][9]

Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Materials:

-

4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (1 equivalent)

-

Sodium tert-butoxide (1.0 - 1.5 equivalents)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium tert-butoxide portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Adjust the pH of the aqueous layer to 7-8 with dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as an oil.

Protocol 2: Formation of the Hydrochloride Salt

Materials:

-

Crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

-

Ethyl acetate

-

Hydrochloric acid solution in a suitable solvent (e.g., diethyl ether or isopropanol)

Procedure:

-

Dissolve the crude product from Protocol 1 in ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid while stirring.

-

A precipitate of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride will form.

-

Stir the suspension in the cold for a period to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of a representative N-substituted 3-oxopiperidine-4-carboxylate derivative.

| Step | Key Reactants | Base | Solvent | Typical Yield | Purity (HPLC) | Reference |

| N-Alkylation | N-benzyl glycine ethyl ester, 4-bromoethyl butyrate | Sodium Carbonate | Toluene | High | >95% | [9] |

| Dieckmann Condensation | 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | Toluene | ~88% (over 3 steps) | ~91% | [9] |

Conclusion and Future Outlook

The discovery of the Dieckmann condensation was a landmark achievement in organic synthesis, and its application to amino-diesters provided the first rational and efficient route to the 3-oxopiperidine-4-carboxylate scaffold. This foundational chemistry, developed over a century ago, remains a cornerstone of modern synthetic strategies for accessing these valuable heterocyclic building blocks. The versatility of the β-keto ester functionality has allowed for the development of a vast library of complex piperidine-containing molecules with diverse biological activities. As drug discovery continues to evolve, the demand for novel and efficiently synthesized piperidine derivatives will undoubtedly persist, ensuring that the legacy of Dieckmann's discovery and the first syntheses of these important compounds will continue to inspire new innovations in medicinal chemistry.

References

- Banks, H. D. (1992). Piperidine Synthesis.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Ružička, L. (1926). Über den Bau der vielgliedrigen Kohlenstoffringe. I. Die Synthese der Ketone vom 9- bis zum 18-Ring. Helvetica Chimica Acta, 9(1), 249-270.

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Dieckmann, W. (1900). Ueber die Darstellung cyclischer Ketone aus Estern zweibasiger Säuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

-

Pure & Applied Chemistry. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

-

NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. purechemistry.org [purechemistry.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-substituted Methyl 3-oxopiperidine-4-carboxylates

Abstract

N-substituted methyl 3-oxopiperidine-4-carboxylates are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. A thorough understanding of their structure and stereochemistry is paramount for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this class of molecules. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design, data interpretation, and the subtle nuances of the keto-enol tautomerism inherent to these β-keto esters.

Introduction: The Significance of the 3-Oxopiperidine-4-carboxylate Scaffold

The piperidine ring is a privileged scaffold in drug design, appearing in a vast array of pharmaceuticals.[1] When functionalized with a β-keto ester at the 3 and 4 positions, and further substituted on the nitrogen atom, these molecules present a rich chemical space for interaction with biological targets. The N-substituent, in particular, plays a crucial role in modulating the pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties.

Given the critical nature of this scaffold, a robust and multi-faceted approach to its structural elucidation is non-negotiable. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary tools to confidently characterize N-substituted methyl 3-oxopiperidine-4-carboxylates.

The Dynamic Nature: Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[2] This equilibrium is a critical consideration in spectroscopic analysis as it can give rise to multiple species in solution, influencing the observed spectra. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the nature of the N-substituent.[2]

The interconversion between the keto and enol forms involves the migration of a proton from the α-carbon to the keto oxygen, with a concurrent shift of the pi-electrons.[3] The enol form is stabilized by conjugation and, in many cases, by the formation of an intramolecular hydrogen bond.[3][4]

Caption: Keto-enol tautomerism in 3-oxopiperidine-4-carboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of N-substituted methyl 3-oxopiperidine-4-carboxylates, providing detailed information about the carbon-hydrogen framework.[2]

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides a wealth of information regarding the electronic environment of the protons, their connectivity, and, crucially, the keto-enol equilibrium.

-

Keto Form: In the keto tautomer, the proton at the C4 position (α to the ester carbonyl) will typically appear as a doublet of doublets or a multiplet, depending on the coupling with the adjacent methylene protons at C5. The protons on the piperidine ring will exhibit characteristic chemical shifts and coupling patterns.

-

Enol Form: The presence of the enol form is indicated by a characteristic downfield signal for the enolic proton (O-H), often broadened due to hydrogen bonding and exchange. A vinyl proton signal will also be present, coupled to the enolic proton.

-

N-Substituent: The nature of the N-substituent will significantly influence the chemical shifts of the adjacent protons on the piperidine ring. For instance, an N-benzyl group will show aromatic protons in the 7.2-7.4 ppm range and a characteristic benzylic methylene singlet or AB quartet around 3.5-4.5 ppm.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H spectrum. If the spectrum is complex, two-dimensional techniques such as COSY and HSQC can be invaluable for assigning proton and carbon signals, respectively.

-

Data Analysis: Integrate the signals to determine the relative ratios of the keto and enol forms. Analyze the coupling constants to deduce the conformation of the piperidine ring.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

-

Keto Form: The keto form is characterized by two carbonyl signals: one for the ketone (typically around 200-210 ppm) and one for the ester (around 165-175 ppm).[5][6] The piperidine ring carbons will appear in the aliphatic region (typically 20-60 ppm).[7]

-

Enol Form: The enol form will show signals for the vinyl carbons, with the carbon bearing the hydroxyl group appearing at a more downfield chemical shift. The ketone carbonyl signal will be absent and replaced by the signals of the C=C double bond.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Correlate the carbon signals with the proton signals using an HSQC spectrum.

| Spectroscopic Data Summary | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Keto Form | ||

| C3=O | - | ~200-210 |

| C4-H | Multiplet | ~50-60 |

| Ester C=O | - | ~165-175 |

| Ester O-CH₃ | Singlet, ~3.7 | ~52 |

| Piperidine Ring Protons | Multiplets, ~2.0-4.0 | ~20-60 |

| Enol Form | ||

| Enolic OH | Broad singlet, downfield | - |

| Vinylic CH | Singlet or multiplet | ~90-100 |

| C=C-OH | - | ~160-170 |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, particularly the carbonyl groups.[2]

-

Keto Form: The IR spectrum of the keto tautomer will exhibit two distinct carbonyl stretching vibrations: a sharp, strong band for the ketone around 1715 cm⁻¹ and another for the ester carbonyl around 1740 cm⁻¹.[8]

-

Enol Form: The presence of the enol form is indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=C stretching vibration around 1650 cm⁻¹. The carbonyl stretching frequency of the conjugated ester in the enol form will be lower than that of the saturated ester in the keto form. The presence of intramolecular hydrogen bonding in the enol form can lead to a broadening and downfield shift of the O-H stretch.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., chloroform).[2]

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

-

Data Analysis: Identify the characteristic absorption bands for the keto and enol forms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of the compound and providing valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically producing the protonated molecule [M+H]⁺.[1][9]

Fragmentation Pathways: The fragmentation of N-substituted piperidine derivatives is often initiated at the nitrogen atom.[1] Common fragmentation patterns include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[1]

-

Ring Fission: Opening of the piperidine ring can lead to a variety of fragment ions.[1]

-

Loss of Substituents: The N-substituent and the methyl ester group can be lost as neutral fragments. For example, the loss of the methoxycarbonyl group (-COOCH₃) is a common fragmentation pathway.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or Q-TOF instrument.[1]

-

Data Acquisition:

-

Full Scan: Acquire a full scan spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern. Optimize the collision energy to achieve a good distribution of fragment ions.[1]

-

-

Data Analysis: Propose fragmentation mechanisms based on the observed fragment ions to confirm the structure of the molecule.

Caption: A general workflow for the mass spectrometric analysis.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of N-substituted methyl 3-oxopiperidine-4-carboxylates necessitates an integrated approach, leveraging the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the presence of key functional groups and offers insight into tautomerism, and mass spectrometry establishes the molecular weight and provides corroborating structural evidence through fragmentation analysis. By judiciously applying these techniques and understanding the underlying principles, researchers can confidently and accurately elucidate the structures of these vital pharmaceutical building blocks.

References

- Benchchem.

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

da Silva, G. D. F., de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15(8). [Link]

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Leah4sci. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. [Link]

-

University of Wisconsin. 13C NMR Chemical Shifts. [Link]

-

William Reusch. 13C NMR Chemical Shift Table. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

University of Calgary. Carbonyl - compounds - IR - spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-oxopiperidine-4-carboxylate in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of methyl 3-oxopiperidine-4-carboxylate. Given the absence of extensive public data on this specific molecule, this document emphasizes the foundational principles and robust methodologies required to generate reliable solubility profiles.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules. As a functionalized building block, it holds potential for the synthesis of novel therapeutic agents.

In the journey of drug discovery and development, solubility is a critical physicochemical property that dictates a compound's fate.[1] It profoundly influences bioavailability, formulation feasibility, and the reliability of in vitro and in vivo assays.[1] A comprehensive understanding of a compound's solubility in various organic solvents is paramount for processes such as synthesis, purification, crystallization, and the preparation of stock solutions for biological screening.[2]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide detailed experimental protocols for its determination, and offer a framework for the presentation and interpretation of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, pertains to the compatibility of intermolecular forces between the solute and solvent molecules.[3]

Molecular Structure Analysis

The structure of this compound—a β-keto ester within a piperidine ring—suggests a molecule with significant polarity. Key functional groups that will dictate its solubility behavior include:

-

Piperidine Ring with a Secondary Amine (NH): This group is a potent hydrogen bond donor and acceptor.

-

Ketone Group (C=O): This is a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen can act as a hydrogen bond acceptor, and the ester functionality contributes to the overall polarity of the molecule.

Predicted Solubility in Solvent Classes

Based on these structural features, we can predict the solubility of this compound in common classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Consequently, strong intermolecular interactions are expected with all polar functionalities of the target molecule, leading to high solubility .

-

Polar Aprotic Solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They are expected to effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the secondary amine. Good to high solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and hydrogen bonding capabilities. The energy required to break the strong intermolecular forces within the solid-state of the polar this compound and the weak interactions that would be formed with these nonpolar solvents suggest low solubility .

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4] HSP decomposes the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[3] By determining the HSP of this compound experimentally, one can screen for optimal solvents with a high degree of accuracy.[5]

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately quantify the solubility of this compound. The following sections detail robust protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Equilibrium solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[2] The shake-flask method is the gold-standard for this determination.[6][7]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator. The time required to reach equilibrium should be determined empirically (typically 24-72 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Caption: Experimental workflow for the shake-flask method.

Analytical Quantification Methods

A reliable and validated analytical method is crucial for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and accuracy. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (with an appropriate buffer/modifier like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance. A calibration curve must be generated using solutions of known concentrations.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is less specific. It is suitable if this compound has a distinct chromophore and if the solvent does not interfere with its absorbance. A calibration curve (absorbance vs. concentration) must be prepared in the same solvent used for the solubility study.[8]

Data Presentation and Interpretation

Systematic presentation of solubility data is key for clear communication and comparison.

Hypothetical Solubility Data Table

The following table presents a template with hypothetical but chemically plausible data for the solubility of this compound.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | > 100 | > 0.64 |

| Ethanol | Polar Protic | 25 | 85.2 | 0.54 |

| Isopropanol | Polar Protic | 25 | 43.7 | 0.28 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 | > 0.64 |

| Acetonitrile | Polar Aprotic | 25 | 31.4 | 0.20 |

| Acetone | Polar Aprotic | 25 | 25.9 | 0.17 |

| Toluene | Nonpolar | 25 | 1.1 | 0.007 |

| Hexane | Nonpolar | 25 | < 0.1 | < 0.0006 |

| Methanol | Polar Protic | 37 | > 120 | > 0.76 |

| Ethanol | Polar Protic | 37 | 105.6 | 0.67 |

(Note: Molecular weight of this compound is approximately 157.18 g/mol )

Interpretation of Results

The hypothetical data aligns with the theoretical predictions. The high solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO is consistent with the molecule's ability to form strong hydrogen bonds and participate in polar interactions. The decreasing solubility with decreasing solvent polarity (Methanol > Ethanol > Isopropanol and DMSO > Acetonitrile > Acetone) further supports this. As expected, the solubility in nonpolar solvents like toluene and hexane is very low.

The increase in solubility at a higher temperature (37 °C vs. 25 °C) suggests that the dissolution process is endothermic, which is common for most solid solutes.[6]

Caption: Potential intermolecular forces with different solvent types.

Conclusion

References

-

Vertex AI Search. Spectroscopic Techniques - Solubility of Things. 9

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

-

BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

-

ResearchGate. Common solvents are displayed according to their Hansen solubility parameter... | Download Scientific Diagram.

-

LookChem. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride.

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

-